thieno[3,2-b]pyridin-7-amine hydrochloride
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Overview
Description
Thieno[3,2-b]pyridin-7-amine hydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridin-7-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyridine derivatives under specific conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thieno[3,2-b]pyridin-7-amine derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Thieno[3,2-b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atom in the pyridine ring.
Thieno[3,4-b]pyridine derivatives: These compounds also have a fused ring system but with different substitution patterns.
Uniqueness
Thieno[3,2-b]pyridin-7-amine hydrochloride is unique due to its specific ring structure and the position of the nitrogen atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2243515-74-2 |
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Molecular Formula |
C7H7ClN2S |
Molecular Weight |
186.66 g/mol |
IUPAC Name |
thieno[3,2-b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2S.ClH/c8-5-1-3-9-6-2-4-10-7(5)6;/h1-4H,(H2,8,9);1H |
InChI Key |
BYIUVHFKXPFNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=CSC2=C1N.Cl |
Purity |
95 |
Origin of Product |
United States |
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